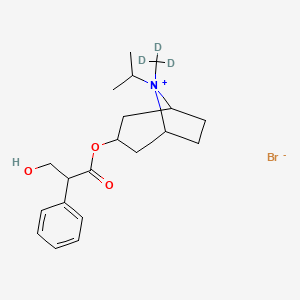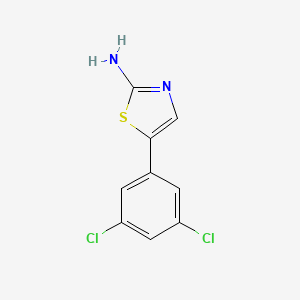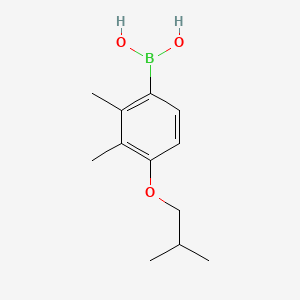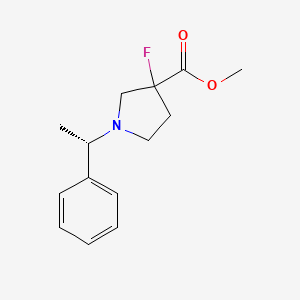
Ipratropium-D3 bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ipratropium-D3 bromide is a deuterated form of Ipratropium bromide, a quaternary ammonium compound. It is an anticholinergic agent that acts as a muscarinic receptor antagonist. This compound is commonly used in the treatment of chronic obstructive pulmonary disease and asthma due to its bronchodilatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium-D3 bromide involves the reaction of tropine with isopropyl bromide to form the quaternary ammonium compound. The process typically includes the following steps :
Starting Materials: Ethyl phenylacetate and isopropyl tropanol.
Reaction: The starting materials undergo substitution, reduction, and addition reactions.
Conditions: The reactions are carried out under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, controllability, and efficiency, making it suitable for large-scale manufacturing .
Analyse Des Réactions Chimiques
Types of Reactions
Ipratropium-D3 bromide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Reagents: Isopropyl bromide, ethyl phenylacetate.
Conditions: Controlled temperature and pressure to ensure the desired reaction pathway.
Major Products Formed
The primary product formed from these reactions is this compound itself, with minimal by-products due to the specificity of the reaction conditions .
Applications De Recherche Scientifique
Ipratropium-D3 bromide is widely used in scientific research due to its stable isotopic labeling. Its applications include :
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with muscarinic receptors.
Medicine: Used in the development of treatments for respiratory conditions.
Industry: Employed in the formulation of inhalation therapies.
Mécanisme D'action
Ipratropium-D3 bromide exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This leads to the relaxation of smooth muscles and bronchodilation. The compound specifically targets the M1, M2, and M3 receptors, inhibiting vagally-mediated reflexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Another muscarinic antagonist but with different pharmacokinetic properties.
Tiotropium bromide: A long-acting muscarinic antagonist used for similar indications.
Uniqueness
Ipratropium-D3 bromide is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical studies. Its specific binding affinity to multiple muscarinic receptors also distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C20H30BrNO3 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
[8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/i3D3; |
Clé InChI |
LHLMOSXCXGLMMN-FJCVKDQNSA-M |
SMILES isomérique |
[2H]C([2H])([2H])[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
SMILES canonique |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)




![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)




![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)

